(4-Fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone
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Overview
Description
(4-Fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone is an organic compound that features a thiazole ring, a phenyl group, and a fluorophenyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and thiazole derivatives, have been found to interact with a broad range of targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target molecules, thereby influencing the biological processes they are involved in.
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, and cancer progression . The compound’s effect on these pathways can lead to downstream effects such as modulation of cellular responses, alteration of gene expression, and changes in cell proliferation and survival.
Pharmacokinetics
The compound’s bioavailability is likely to be influenced by factors such as its solubility, stability, and permeability, as well as the presence of transporters and metabolic enzymes .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and analgesic effects . These effects are likely to result from the compound’s interaction with its targets and its influence on various biochemical pathways.
Action Environment
The action, efficacy, and stability of (4-Fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules that can interact with the compound, and the compound’s exposure to metabolic enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone typically involves the reaction of 4-fluoroacetophenone with 2-phenyl-1,3-thiazole-5-carbaldehyde under acidic or basic conditions. The reaction may proceed through a condensation mechanism, forming the methanone linkage between the two aromatic systems. Common reagents used in this synthesis include acids like hydrochloric acid or bases like sodium hydroxide, and solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for yield and purity through the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl or fluorophenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
(4-Fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)acetic acid
- (4-Fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)amine
- (4-Fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)ethanol
Uniqueness
(4-Fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its lipophilicity and potential for membrane permeability, while the thiazole ring contributes to its aromaticity and ability to participate in various chemical reactions.
Properties
IUPAC Name |
(4-fluorophenyl)-(2-phenyl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNOS/c17-13-8-6-11(7-9-13)15(19)14-10-18-16(20-14)12-4-2-1-3-5-12/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLDCDBPECMPLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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